molecular formula C24H20F3N3O2S B2561697 3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole CAS No. 955961-69-0

3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole

Cat. No.: B2561697
CAS No.: 955961-69-0
M. Wt: 471.5
InChI Key: YIEJWMPCUXJDNR-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a useful research compound. Its molecular formula is C24H20F3N3O2S and its molecular weight is 471.5. The purity is usually 95%.
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Biological Activity

3-[(4-Methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole is a novel compound belonging to the triazole family. Triazoles are known for their diverse biological activities, particularly their antibacterial, antifungal, and anticancer properties. This article explores the biological activity of this specific triazole derivative, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C19H18F3N3O2S
  • Molecular Weight : 397.43 g/mol

The compound features a triazole ring substituted by various functional groups that contribute to its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The compound has been tested against various strains of bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.25 µg/mL
Escherichia coli0.5 µg/mL
Pseudomonas aeruginosa1 µg/mL

The MIC values suggest that this compound is highly effective against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics such as ciprofloxacin and vancomycin .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal activity against common pathogenic fungi. In vitro studies demonstrated:

Fungal Strain MIC (µg/mL)
Candida albicans0.5
Aspergillus niger1

These results indicate a promising potential for treating fungal infections .

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. Preliminary studies suggest that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values were approximately:

Cell Line IC50 (µM)
MCF-710
HeLa15

These findings highlight the compound’s potential as an anticancer agent .

The biological activity of this triazole derivative is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and fungal sterol biosynthesis. The presence of the sulfinyl group enhances its interaction with target sites, leading to increased efficacy against resistant strains .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the substitution patterns on the triazole ring significantly influence biological activity:

  • Phenyl Group Substitution : Compounds with electron-donating groups like -OH at the para position on the phenyl ring showed enhanced antibacterial activity.
  • Trifluoromethyl Group : This group contributes to lipophilicity, improving membrane permeability and bioavailability.

Studies indicate that modifications in these regions can lead to compounds with improved potency and selectivity against specific pathogens .

Case Studies

  • Study on Antibacterial Efficacy : A study conducted by Plech et al. synthesized various triazole derivatives and tested their antibacterial activities against MRSA. The derivatives exhibited MIC values significantly lower than those of standard antibiotics, demonstrating the potential of these compounds in overcoming antibiotic resistance .
  • Antifungal Screening : Another study assessed the antifungal properties of similar triazoles against clinical isolates of Candida species. The results indicated that certain derivatives had comparable or superior activity compared to fluconazole, a commonly used antifungal agent .

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfinyl]-4-phenyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2S/c1-17-10-12-18(13-11-17)16-33(31)23-29-28-22(30(23)20-7-3-2-4-8-20)15-32-21-9-5-6-19(14-21)24(25,26)27/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEJWMPCUXJDNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)C2=NN=C(N2C3=CC=CC=C3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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